molecular formula C23H21Cl2NO4 B11135776 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11135776
M. Wt: 446.3 g/mol
InChI Key: BSXNBIBBHQASKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound. It belongs to the class of chromeno[2,3-c]pyrroles, which are known for their diverse biological activities. This compound is characterized by the presence of chloro and chlorophenyl groups, as well as a propan-2-yloxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials might include 4-chlorophenyl derivatives, chromeno[2,3-c]pyrrole precursors, and propan-2-yloxy reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and yield, and implementing safety measures for handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrochromeno moiety.

    Reduction: Reduction reactions could target the chloro groups or the chromeno ring.

    Substitution: The chloro groups are likely sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a chromeno[2,3-c]pyrrole-3,9-dione with additional oxygen functionalities, while substitution could introduce new functional groups at the chloro positions.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with chromeno[2,3-c]pyrrole scaffolds have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. Research into this specific compound could reveal similar biological activities.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for “7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific biological activity. Generally, compounds with similar structures might interact with enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chromeno[2,3-c]pyrrole derivatives.

Properties

Molecular Formula

C23H21Cl2NO4

Molecular Weight

446.3 g/mol

IUPAC Name

7-chloro-1-(4-chlorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H21Cl2NO4/c1-13(2)29-11-3-10-26-20(14-4-6-15(24)7-5-14)19-21(27)17-12-16(25)8-9-18(17)30-22(19)23(26)28/h4-9,12-13,20H,3,10-11H2,1-2H3

InChI Key

BSXNBIBBHQASKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.